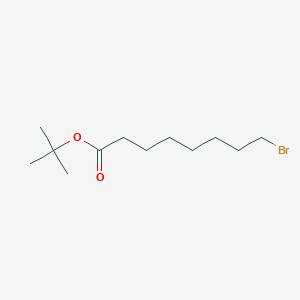

Tert-butyl 8-bromooctanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 8-bromooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYTBCLFXAZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77383-17-6 | |

| Record name | tert-butyl 8-bromooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Pathways of Tert Butyl 8 Bromooctanoate

Classical Esterification Techniques for Tert-butyl 8-Bromooctanoate

Direct Esterification with Tert-butyl Alcohol and Acid Catalysis

The acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of ester synthesis. The formation of this compound via this approach must account for the steric hindrance presented by the bulky tert-butyl group, which can impede the reaction.

Concentrated sulfuric acid is a widely employed and economically viable catalyst for esterification reactions. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. For the synthesis of tert-butyl esters, tert-butanol (B103910) is typically used in excess, functioning as both a reactant and the reaction solvent. thieme.de

The necessary precursor, 8-bromooctanoic acid, can be synthesized through a multi-step process commencing with the reaction between 1,6-dibromohexane (B150918) and diethyl malonate, which is then followed by hydrolysis and decarboxylation. google.com The subsequent esterification with tert-butanol, catalyzed by sulfuric acid, is depicted in the following reaction scheme:

Reaction Scheme:

Although specific research data for the tert-butylation of 8-bromooctanoic acid utilizing this particular method are not extensively detailed in the available literature, the general principles are well-established through analogous esterifications of other carboxylic acids with tert-butanol under sulfuric acid catalysis. The typical reaction conditions involve heating the carboxylic acid with a surplus of tert-butanol and a catalytic quantity of sulfuric acid.

Table 1: General Conditions for Sulfuric Acid Catalyzed Esterification of Carboxylic Acids with Tert-butanol

| Parameter | Typical Value/Condition |

| Carboxylic Acid | 8-Bromooctanoic Acid |

| Alcohol | Tert-butanol (often in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Varies, often reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and purification |

Trifluoroacetic anhydride (B1165640) (TFAA) serves as an effective promoter for the esterification of carboxylic acids, especially when employing sterically hindered alcohols such as tert-butanol. nih.gov TFAA functions by activating the carboxylic acid through the formation of a mixed anhydride, a highly reactive acylating agent. This intermediate subsequently undergoes a facile reaction with tert-butanol to yield the desired tert-butyl ester. Dichloromethane is a commonly selected solvent for this reaction, favored for its inert nature and its capacity to dissolve the reactants. researchgate.net

The reaction mechanism involves two principal stages:

Formation of the mixed anhydride: Br(CH₂)₇COOH + (CF₃CO)₂O → Br(CH₂)₇CO-O-COCF₃ + CF₃COOH

Esterification: Br(CH₂)₇CO-O-COCF₃ + (CH₃)₃COH → Br(CH₂)₇COOC(CH₃)₃ + CF₃COOH

This methodology is frequently chosen for its mild reaction conditions and the high yields it can produce, even when dealing with sterically demanding substrates.

The McCloskey method offers an alternative route for the synthesis of tert-butyl esters, involving the acid-catalyzed addition of a carboxylic acid to an alkene. For the preparation of tert-butyl esters, isobutene (2-methylpropene) is the alkene of choice. thieme.de This approach circumvents the direct use of tert-butanol and the associated production of water as a byproduct. The reaction is generally conducted in a non-polar solvent in the presence of a potent acid catalyst, such as sulfuric acid.

Reaction Scheme:

A significant advantage of this method is its atom economy. However, the practical implementation of this reaction requires specialized equipment for handling gaseous isobutene.

Transesterification Approaches

Transesterification presents an alternative pathway for the synthesis of this compound. This method involves the conversion of a more readily available ester, such as the methyl or ethyl ester, into the desired tert-butyl ester. This is typically accomplished by reacting the starting ester with tert-butanol in the presence of a suitable catalyst.

For example, methyl 8-bromooctanoate can be converted to this compound through transesterification. As this is an equilibrium-controlled process, the reaction is often driven to completion by employing a large excess of tert-butanol or by the continuous removal of the lower-boiling alcohol byproduct (in this case, methanol).

The catalysts for transesterification can be either acidic or basic in nature. Potassium tert-butoxide is a particularly potent basic catalyst for this transformation, owing to its strong basicity and the fact that the butoxide anion also serves as the nucleophile. masterorganicchemistry.com

Table 2: Key Aspects of Transesterification for this compound Synthesis

| Feature | Description |

| Starting Material | Methyl 8-bromooctanoate or Ethyl 8-bromooctanoate |

| Reagent | Tert-butanol |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., Potassium tert-butoxide) |

| Driving Force | Excess tert-butanol or removal of the displaced alcohol |

Alternative Bromination and Esterification Sequences

An alternative synthetic strategy involves introducing the bromine atom after the formation of the tert-butyl ester. For instance, tert-butyl octanoate (B1194180) could be subjected to free-radical bromination. However, this method often results in a mixture of products with bromination occurring at various positions along the alkyl chain, which is not ideal for the selective synthesis of this compound.

A more controlled, albeit lengthier, approach would involve starting with a precursor that allows for the selective introduction of bromine at the 8-position. For example, one could begin with a protected form of 8-hydroxyoctanoic acid tert-butyl ester, convert the hydroxyl group to a bromide, and subsequently remove the protecting group.

Another viable alternative is the synthesis of 8-bromooctanoyl chloride from 8-bromooctanoic acid, which is then reacted with tert-butanol. The use of the highly reactive acyl chloride intermediate can facilitate the esterification process.

Preparation from 8-Bromooctanoic Acid using Thionyl Chloride and Tert-butyl Alcohol

The synthesis of this compound from 8-bromooctanoic acid and tert-butyl alcohol is commonly achieved via an acyl chloride intermediate. This method is effective because the direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with a tertiary alcohol like tert-butyl alcohol is often inefficient due to the alcohol's steric hindrance and propensity to eliminate under strongly acidic conditions, forming isobutylene.

The reaction proceeds in a two-step, one-pot sequence. First, 8-bromooctanoic acid is converted into its more reactive derivative, 8-bromooctanoyl chloride. This is accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). The thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture.

Purification and Isolation Strategies in Synthetic Procedures

Following the synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, reagents, and byproducts.

Column Chromatography Techniques for this compound

Column chromatography is a highly effective method for purifying this compound, separating it from impurities based on differential adsorption to a stationary phase. biotage.com For a relatively non-polar compound like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is standard.

The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The separation relies on the principle that more polar compounds will adhere more strongly to the polar silica gel and thus elute slower, while less polar compounds will travel down the column more quickly. A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to achieve optimal separation. ambeed.commdpi.com

Table 1: Example Solvent Systems for Chromatography of Alkyl Bromoalkanoates

| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|

| tert-Butyl Ester | Silica Gel | Hexane:Ethyl Acetate (9:1) | ambeed.com |

| tert-Butyl Ester | Silica Gel | Ethyl Acetate:Petroleum Ether (30:70) | mdpi.com |

| Amide Product | Silica Gel | Gradient Elution | biotage.com |

Solvent Extraction and Washing Protocols

Before chromatographic purification, a liquid-liquid extraction and washing workup is performed to remove the bulk of impurities. wpmucdn.com The reaction mixture is typically diluted with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic solution is then transferred to a separatory funnel and washed sequentially with different aqueous solutions.

A typical washing protocol includes:

Water Wash: To remove highly water-soluble impurities.

Aqueous Sodium Bicarbonate (NaHCO₃) or other weak base wash: This is crucial for removing any unreacted acidic starting material (8-bromooctanoic acid) and acidic byproducts like HCl. chemicalbook.comorgsyn.org The acid reacts with the bicarbonate to form a water-soluble sodium salt, which partitions into the aqueous layer.

Brine (saturate aqueous NaCl) wash: This step helps to remove the majority of the dissolved water from the organic phase, breaking up any emulsions and facilitating the subsequent drying step. orgsyn.org

After the washes, the organic layer is collected and dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. chemicalbook.comorgsyn.org The drying agent is then removed by filtration.

Crystallization and Precipitation Methods

Crystallization can be an effective final purification step, particularly if the product is a solid at room temperature or can be induced to solidify. This compound is a liquid at room temperature, but related compounds can be purified by crystallization. cymitquimica.comnih.gov For compounds that are oils at ambient temperature, precipitation from a solvent/non-solvent system can be employed.

The process typically involves concentrating the crude product obtained after solvent extraction to an oil by removing the solvent under reduced pressure (e.g., using a rotary evaporator). orgsyn.org This oil is then dissolved in a minimal amount of a suitable solvent. A non-solvent, in which the product is insoluble, is then added slowly, often with cooling, until the solution becomes turbid, indicating the onset of precipitation. orgsyn.org For a non-polar compound like this compound, a non-polar solvent like hexane might be used to induce crystallization or precipitation at low temperatures. orgsyn.org Further cooling in an ice or ice-methanol bath maximizes the yield of the purified solid, which is then collected by vacuum filtration and washed with a small amount of the cold non-solvent. orgsyn.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and cost-effectiveness of the synthesis, reaction conditions must be optimized.

Temperature and Time Profile Studies in Esterification

The yield and purity of this compound are highly dependent on the reaction temperature and duration. biotage.com An optimization study involves systematically varying these parameters to find the ideal conditions.

Temperature: The initial conversion of 8-bromooctanoic acid to its acyl chloride with thionyl chloride may require gentle heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as decomposition or polymerization, especially involving the alkyl bromide portion of the molecule. The subsequent esterification step is typically exothermic but may also benefit from controlled heating to ensure the reaction goes to completion. Studies on similar esterification and acylation reactions show that a temperature range between room temperature and 90°C is often explored. researchgate.netresearchgate.net

Time: The reaction time must be sufficient for the reaction to reach completion, but extended reaction times can lead to the formation of byproducts, which complicates purification and can lower the isolated yield of the desired product. biotage.com Kinetic studies involve taking aliquots from the reaction mixture at different time points and analyzing them (e.g., by GC-MS or TLC) to track the consumption of starting materials and the formation of the product and impurities.

The optimal conditions represent a trade-off between reaction rate, product yield, and purity. A systematic study might reveal that a moderate temperature and a specific reaction time provide the highest yield of pure product. biotage.comresearchgate.net

Table 2: Hypothetical Optimization Study for this compound Synthesis

| Entry | Temperature (°C) | Time (hours) | Crude Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 25 | 2 | 65 | 95 |

| 2 | 25 | 6 | 78 | 92 |

| 3 | 50 | 2 | 85 | 94 |

| 4 | 50 | 6 | 92 | 88 |

| 5 | 70 | 2 | 90 | 85 |

| 6 | 70 | 6 | 91 | 75 |

This hypothetical data illustrates that while higher temperatures and longer times might increase the crude yield, they can negatively impact the purity of the final product. biotage.com

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent is a critical factor that can significantly influence the efficiency of the esterification reaction to form this compound. Solvents can affect reactant solubility, reaction rates, and equilibrium positions.

In related esterification reactions, such as the synthesis of ethyl 8-bromooctanoate from 1,6-dibromohexane and diethyl malonate, various organic solvents have been utilized. These include acetonitrile (B52724), toluene, xylene, and carbon disulfide. google.com These solvents are chosen for their ability to dissolve the reactants, facilitating the reaction. google.com For the synthesis of tert-butyl esters, the polarity and boiling point of the solvent are important considerations. A solvent with a suitable boiling point can facilitate the removal of water, a byproduct of esterification, thereby driving the reaction towards completion.

Modern approaches to esterification are increasingly exploring greener solvent alternatives. Deep eutectic solvents (DESs) have emerged as promising dual solvent-catalysts. bohrium.com For instance, a DES comprising 2-methylimidazole (B133640) and p-toluenesulfonic acid has been shown to be effective in the synthesis of butyl hexanoate (B1226103). bohrium.com Such a system could be adapted for the synthesis of this compound, offering the advantages of being halogen-free and acting as both the reaction medium and catalyst. bohrium.com

Furthermore, solvent-free reaction conditions represent a significant advancement in green chemistry. rsc.org The synthesis of tert-butyl esters has been successfully demonstrated under solvent-free conditions, for example, using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) facilitated by electromagnetic milling. rsc.org This approach eliminates solvent-related waste and simplifies product purification. rsc.orgrsc.org

The impact of solvent selection on reaction efficiency is summarized in the table below:

| Solvent System | Impact on Reaction Efficiency | Green Chemistry Aspect |

| Traditional Organic Solvents (e.g., Toluene, Xylene) | Good solubility for reactants, facilitating the reaction. | Generates volatile organic compound (VOC) waste. |

| Deep Eutectic Solvents (DESs) | Can act as both solvent and catalyst, increasing reaction rate and conversion. | Considered a greener alternative to traditional solvents; can be biodegradable and have low toxicity. bohrium.com |

| Solvent-Free Conditions | Eliminates the need for a solvent, reducing waste and simplifying purification. | Aligns with the principle of waste prevention; often requires less energy. rsc.orgrsc.org |

Catalyst Loading and Stoichiometric Considerations

The efficiency and cost-effectiveness of synthesizing this compound are heavily influenced by catalyst loading and the stoichiometry of the reactants.

Catalyst Loading: In a typical acid-catalyzed esterification of 8-bromooctanoic acid with a tert-butyl source, the amount of catalyst is crucial. For the synthesis of ethyl 8-bromooctanoate, an acidic catalyst like concentrated sulfuric acid is used in catalytic amounts. google.com The molar ratio of the acid catalyst to 8-bromooctanoic acid can be in the range of 1:40 to 1:100. google.com Using a minimal amount of catalyst is desirable to reduce cost and simplify purification. In a green synthesis method for tert-butyl bromoacetate (B1195939), the mass ratio of a solid acid catalyst (perfluorosulfonate resin) to bromoacetic acid is between 1:8 and 1:10. google.com A key advantage of solid catalysts is their ease of recovery and reusability, which is a core principle of green chemistry. google.com

The dosage of a DES when used as a catalyst also impacts the reaction. Studies on butyl hexanoate synthesis have shown that increasing the DES dosage from 0 to 30 wt% can significantly increase the reaction rate and conversion. bohrium.com However, an optimal dosage is selected to balance conversion efficiency and cost. bohrium.com

Stoichiometric Considerations: The molar ratio of the reactants is a key parameter to optimize for maximizing yield. In the synthesis of a related compound, ethyl 8-bromooctanoate, the molar ratio of 1,6-dibromohexane to diethyl malonate is maintained at approximately 1:1 (ranging from 1:0.8 to 1:1.2). google.com In the green synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutene, a slight excess of isobutene is used, with a molar ratio of 1:1.1-1.5. google.com This excess of one reactant can help to drive the reaction to completion.

The following table outlines key stoichiometric and catalyst loading considerations:

| Parameter | Typical Range/Ratio | Impact on Synthesis |

| Acid Catalyst to Carboxylic Acid (molar ratio) | 1:40 to 1:100 | A lower ratio is preferred to minimize cost and simplify workup. google.com |

| Solid Catalyst to Carboxylic Acid (mass ratio) | 1:8 to 1:10 | Allows for efficient catalysis with the benefit of catalyst recyclability. google.com |

| Carboxylic Acid to Alcohol/Alkene (molar ratio) | 1:1.1 to 1:1.5 | A slight excess of the tert-butyl source can improve yield. google.com |

Comparative Analysis of Synthetic Routes to this compound

Several synthetic pathways can be envisioned for the production of this compound. A comparative analysis of these routes based on yield, purity, scalability, and adherence to green chemistry principles is essential for selecting the most suitable method for a given application.

Yield, Purity, and Scalability Assessments

The traditional synthesis of this compound involves the esterification of 8-bromooctanoic acid. The synthesis of the precursor, 8-bromooctanoic acid, from the hydrolysis of ethyl 8-bromooctanoate can achieve a high yield of 97%. chemicalbook.com The subsequent esterification of 8-bromooctanoic acid with ethanol (B145695) to produce ethyl 8-bromooctanoate has been reported with a yield of 81% after purification by distillation. google.com A similar yield can be expected for the tert-butylation reaction under optimized conditions.

A multi-step synthesis starting from 1,6-dibromohexane involves a substitution reaction with diethyl malonate, followed by hydrolysis and decarboxylation to give 8-bromooctanoic acid, and finally esterification. google.com The initial substitution step has a reported yield of 50%, while the hydrolysis and decarboxylation step yields 68% of 8-bromooctanoic acid. google.com

The purity of the final product is often high, with purities of 97% or greater being commercially available. cymitquimica.com Purification methods typically involve distillation under reduced pressure to obtain a pure liquid product. google.com

Scalability is a critical factor for industrial production. Flow microreactor systems offer a highly efficient and scalable method for the synthesis of tert-butyl esters. rsc.org These systems allow for precise control over reaction parameters, leading to improved yields and purity, and are more sustainable compared to batch processes. rsc.org

The table below provides a comparative assessment of different synthetic aspects:

| Synthetic Step | Reported Yield | Purity | Scalability |

| Hydrolysis of ethyl 8-bromooctanoate to 8-bromooctanoic acid | 97% chemicalbook.com | High after purification | Good for batch processes |

| Esterification of 8-bromooctanoic acid | ~81% (for ethyl ester) google.com | >97% achievable cymitquimica.com | Good for batch; excellent with flow reactors rsc.org |

| Multi-step synthesis from 1,6-dibromohexane | Overall lower yield due to multiple steps (e.g., 50% and 68% for initial steps) google.com | Requires purification at multiple stages | More complex for large-scale production |

Green Chemistry Principles in Synthesis Selection

The selection of a synthetic route for this compound should ideally be guided by the principles of green chemistry to minimize environmental impact and enhance safety. researchgate.net

Key green chemistry considerations include:

Waste Prevention: Routes that are solvent-free or use recyclable catalysts are preferred. rsc.orggoogle.com For example, a method using a recyclable perfluorosulfonate resin as a catalyst minimizes waste. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Direct esterification of 8-bromooctanoic acid has a better atom economy than a multi-step synthesis involving protecting groups and multiple intermediates.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives like water, supercritical fluids, or DESs. bohrium.com The development of solvent-free methods is a significant step in this direction. rsc.orgrsc.org

Design for Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. researchgate.net The use of flow microreactors can also lead to more efficient energy use compared to large batch reactors. rsc.org

Use of Renewable Feedstocks: While not directly applicable to the synthesis from petroleum-based starting materials, this principle encourages the exploration of bio-based routes for producing the precursors of this compound in the long term.

A comparison of synthetic approaches based on green chemistry principles is provided in the table below:

| Synthetic Approach | Adherence to Green Chemistry Principles |

| Traditional Esterification with Mineral Acids | Generates acidic waste; often requires organic solvents. |

| Synthesis with Recyclable Solid Acid Catalysts | High adherence; catalyst can be recovered and reused, minimizing waste. google.com |

| Solvent-Free Synthesis (e.g., with (Boc)2O) | Excellent adherence; eliminates solvent waste and simplifies purification. rsc.org |

| Flow Microreactor Synthesis | High adherence; improved energy efficiency, safety, and control over waste streams. rsc.org |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 8 Bromooctanoate

Nucleophilic Substitution Reactions (SN2) Involving the Bromine Moiety

The presence of a bromine atom at the terminus of an eight-carbon chain makes tert-butyl 8-bromooctanoate an effective substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond.

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily react with this compound. The lone pair of electrons on the nitrogen atom attacks the carbon bearing the bromine, resulting in N-alkylation.

The reaction of this compound with ammonia or amines yields an amino ester, not directly an amide. The initial SN2 reaction leads to the formation of an ammonium (B1175870) salt. A base, which can be an excess of the amine nucleophile itself, is required to deprotonate this salt to yield the free amine product, tert-butyl 8-aminooctanoate (in the case of ammonia). libretexts.org

A significant challenge in these reactions is controlling the extent of alkylation. The primary amine product is often more nucleophilic than the starting ammonia, and it can react with another molecule of this compound. chemguide.co.uk This can lead to a mixture of primary, secondary, and tertiary amines, and even a quaternary ammonium salt, as the lone pair on the newly formed amine continues to act as a nucleophile. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of the initial nucleophile (ammonia) is typically used. While the direct product is an amino ester, this molecule serves as a key precursor for synthesizing amides through subsequent coupling reactions with carboxylic acids or their derivatives.

Table 1: Potential Products from the Reaction of this compound with Ammonia This table illustrates the stepwise alkylation of ammonia, leading to primary, secondary, tertiary, and quaternary ammonium products.

| Reaction Step | Reactants | Product Name | Product Structure |

| Initial Attack | This compound + NH₃ | Tert-butyl 8-aminooctanoate | NH₂(CH₂)₇COOC(CH₃)₃ |

| Second Alkylation | Tert-butyl 8-aminooctanoate + Bromo-precursor | Di-(tert-butoxycarbonylheptyl)amine | HN[(CH₂)₇COOC(CH₃)₃]₂ |

| Third Alkylation | Di-(tert-butoxycarbonylheptyl)amine + Bromo-precursor | Tri-(tert-butoxycarbonylheptyl)amine | N[(CH₂)₇COOC(CH₃)₃]₃ |

| Fourth Alkylation | Tri-(tert-butoxycarbonylheptyl)amine + Bromo-precursor | Tetra-(tert-butoxycarbonylheptyl)ammonium bromide | N⁺[(CH₂)₇COOC(CH₃)₃]₄ Br⁻ |

Pyridine and its derivatives are effective nitrogen-containing nucleophiles that react with primary alkyl halides like this compound to form pyridinium (B92312) salts. rsc.org The reaction proceeds via a standard SN2 mechanism, where the lone pair on the pyridine's nitrogen atom attacks the terminal carbon of the octanoate (B1194180) chain, displacing the bromide ion. clockss.org The resulting product is a quaternary ammonium salt, specifically an N-(8-tert-butoxycarbonyl-octyl)pyridinium bromide. These pyridinium salts are stable, often crystalline, compounds and are important in various applications, including as ionic liquids and phase-transfer catalysts. rsc.org

While not a reaction at the bromine moiety, the selective removal of the tert-butyl ester group is a critical transformation for this bifunctional molecule. The tert-butyl group is a common protecting group for carboxylic acids because it is stable to many nucleophilic and basic conditions but can be removed under acidic conditions. researchgate.net Research has identified several methods for the selective deprotection of tert-butyl esters in the presence of other sensitive functionalities, such as the alkyl bromide in this case. researchgate.net

One mild method involves using silica (B1680970) gel in refluxing toluene, which can afford the corresponding carboxylic acid in good yields without affecting other acid-labile groups like tert-butyl ethers. lookchem.com Another highly selective system utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.org This system is noteworthy as it can cleave tert-butyl esters while leaving even highly acid-sensitive N-Boc protecting groups intact. organic-chemistry.org These selective methods are crucial for synthetic routes where the carboxylic acid needs to be unmasked for further reactions while preserving the alkyl bromide for subsequent nucleophilic substitution.

Table 2: Selected Reagents for the Selective Cleavage of Tert-Butyl Esters This table summarizes various reaction conditions for the deprotection of tert-butyl esters, highlighting the selectivity of the methods.

| Reagent(s) | Solvent | Conditions | Key Feature | Reference |

| Silica Gel (SiO₂) | Toluene | Reflux | Mild conditions, high yields | lookchem.com |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | High selectivity, tolerates N-Boc groups | organic-chemistry.org |

| Montmorillonite KSF | Acetonitrile | Reflux | Compatible with many functional groups | researchgate.net |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Catalytic (5 mol%), mild conditions | researchgate.net |

The reaction of this compound with malonic esters, such as diethyl malonate, is a classic example of C-alkylation via an SN2 pathway. This reaction is a cornerstone of the malonic ester synthesis for preparing carboxylic acids. In this process, a base (typically sodium ethoxide in ethanol) is used to deprotonate the α-carbon of the diethyl malonate, creating a resonance-stabilized enolate ion. This carbanion is a potent nucleophile that attacks the primary carbon of this compound, displacing the bromide and forming a new carbon-carbon bond. google.com

The product of this reaction is a substituted malonic ester, specifically tert-butyl 8-(1,3-diethoxycarbonyl)decanoate. This intermediate can then undergo hydrolysis and decarboxylation to yield a dicarboxylic acid derivative. This synthetic route is highly efficient for extending carbon chains. google.com

Table 3: Typical Conditions for Malonic Ester Alkylation This table outlines the common reagents and their roles in the alkylation of malonates with alkyl halides.

| Component | Example | Function |

| Malonic Ester | Diethyl malonate | Nucleophile precursor |

| Base | Sodium ethoxide (NaOEt) | Forms the enolate nucleophile |

| Solvent | Ethanol (B145695) (EtOH) | Solvates the base and reactants |

| Alkyl Halide | This compound | Electrophile |

This compound serves as a versatile eight-carbon alkylating agent. The term "alkylation" broadly encompasses the transfer of its octyl group to a nucleophile. The reactions discussed previously are specific instances of this. The reaction with amines is an N-alkylation, introducing the 8-(tert-butoxycarbonyl)octyl group onto a nitrogen atom. libretexts.org Similarly, the reaction with malonate enolates is a C-alkylation, forming a new carbon-carbon bond. nih.gov

The utility of this compound as an alkylating agent extends to other nucleophiles as well. For instance, it can participate in O-alkylation with phenols or alcohols to form ethers, although stronger bases might be required to generate the corresponding alkoxide or phenoxide nucleophiles. The primary nature of the alkyl bromide favors the SN2 pathway, which minimizes the competing elimination (E2) reaction, especially with unhindered nucleophiles. This makes it a reliable building block for introducing a long-chain ester functionality onto a wide range of molecular scaffolds.

Reactivity with Amines and Nitrogen-Containing Nucleophiles

Ester Hydrolysis and Decarboxylation Pathways

The ester group in this compound can be cleaved through different hydrolytic pathways, including acid-catalyzed and enzymatic methods. The choice of method depends on the desired outcome and the compatibility with other functional groups in the molecule.

Acid-Catalyzed Hydrolysis of the Tert-butyl Ester

The acid-catalyzed hydrolysis of tert-butyl esters, such as this compound, proceeds through a distinct mechanism compared to the hydrolysis of less sterically hindered esters like methyl or ethyl esters. wikipedia.org This reaction typically follows an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. rsc.org

The mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This is followed by the cleavage of the alkyl-oxygen bond, which is the rate-determining step. wikipedia.org This cleavage results in the formation of a stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid, 8-bromooctanoic acid. acs.orgacs.org The stability of the tert-butyl cation is a key driving force for this unimolecular mechanism. wikipedia.orgrhhz.net This contrasts with the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) that is common for the hydrolysis of simple primary and secondary alkyl esters, which involves a nucleophilic attack of water on the protonated carbonyl carbon. wikipedia.org

A variety of acids can be employed for this transformation, including strong mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as trifluoroacetic acid and p-toluenesulfonic acid. acs.org The choice of acid and reaction conditions can be tailored to be selective for the tert-butyl ester in the presence of other acid-sensitive groups. acs.org

Enzymatic Hydrolysis for Selective Deprotection

Enzymatic hydrolysis offers a mild and highly selective alternative for the deprotection of ester groups. Hydrolases, particularly lipases, are widely used in organic synthesis for their ability to catalyze the hydrolysis of esters under neutral and ambient conditions. nih.govnih.gov These enzymes can exhibit high chemoselectivity, allowing for the cleavage of one ester group in the presence of others or other sensitive functional groups. nih.govgoogle.com

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the general principles of lipase-catalyzed hydrolysis can be applied. Lipases, such as those from Candida antarctica or Pseudomonas fluorescens, are known to hydrolyze a wide range of esters. nih.gov The reaction involves the formation of an enzyme-substrate complex, followed by nucleophilic attack from a serine residue in the enzyme's active site to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid. nih.gov

The efficiency and selectivity of enzymatic hydrolysis are influenced by factors such as the choice of enzyme, pH, temperature, and the presence of organic co-solvents. nih.gov This method provides a green and efficient route for the selective deprotection of the ester in this compound, yielding 8-bromooctanoic acid without affecting the alkyl bromide functionality.

Radical Reactions and Mechanistic Studies

The carbon-bromine bond in this compound serves as a precursor for the generation of alkyl radicals, which can participate in a variety of synthetic transformations.

Alkyl Halides as Radical Precursors

Alkyl halides are commonly used as precursors for radical generation in organic synthesis. The carbon-halogen bond can be cleaved homolytically to produce a carbon-centered radical. nih.gov For alkyl bromides like this compound, this can be achieved using radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride (Bu3SnH). nih.gov

The mechanism of dehalogenation with tributyltin hydride involves a radical chain reaction. The process is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate a radical, which then abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu3Sn•). This tin radical then reacts with the alkyl bromide, abstracting the bromine atom to generate an alkyl radical and tributyltin bromide. The resulting alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, propagating the chain and forming the dehalogenated product.

Photoredox Catalysis in Reactions Involving Halogenated Esters

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from alkyl halides under mild conditions. This methodology often utilizes photocatalysts, such as iridium or ruthenium complexes, which, upon excitation by visible light, can engage in single electron transfer (SET) processes with organic substrates.

In the context of this compound, a photocatalyst, upon absorbing light, is excited to a higher energy state, becoming a potent reductant. This excited photocatalyst can then transfer an electron to the alkyl bromide, leading to the formation of a radical anion. This intermediate rapidly fragments, cleaving the carbon-bromine bond to produce an alkyl radical and a bromide anion. This generated radical can then participate in various C-C and C-heteroatom bond-forming reactions. This approach avoids the use of stoichiometric and often toxic tin reagents.

Cross-Coupling Reactions and Derived Methodologies

The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Prominent examples of such transformations include the Suzuki, Heck, and Sonogashira couplings, as well as nickel-catalyzed reactions with Grignard reagents. wikipedia.orgacs.orgorganic-chemistry.orgwikipedia.org

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. organic-chemistry.org For this compound, a Suzuki coupling with an alkylboronic acid or ester would yield a product with a new alkyl-alkyl bond. organic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene would lead to the formation of a new C-C bond and the introduction of an unsaturated moiety. acs.orgnih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org While traditionally used for sp2-hybridized halides, developments have extended its scope to include alkyl halides. organic-chemistry.org

Nickel-Catalyzed Kumada Coupling: Nickel catalysts are effective for the cross-coupling of alkyl halides with Grignard reagents (organomagnesium compounds). acs.orgnih.gov The reaction of this compound with a Grignard reagent in the presence of a nickel catalyst would result in the formation of a new C-C bond. rsc.orgscispace.com

Below are illustrative data tables for some of these cross-coupling reactions, showcasing typical reaction conditions and outcomes.

Table 1: Exemplary Nickel-Catalyzed Kumada Coupling of Alkyl Bromides

| Entry | Alkyl Halide | Grignard Reagent | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | Isoprene | THF | 25 | 3 | 92 | scispace.com |

| 2 | 1-Bromo-5-phenylpentane | Ethylmagnesium bromide | NiCl₂(dppp) | - | THF | 25 | 2 | 87 | acs.org |

Table 2: Exemplary Palladium-Catalyzed Suzuki Coupling of Alkyl Bromides

Sonogashira Coupling and Related Carbon-Carbon Bond Formations

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.org While traditionally used for sp²-hybridized carbons, its application can be extended to sp³-hybridized alkyl halides like this compound.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the octanoate chain. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the palladium(II) halide complex and the copper acetylide, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing products sensitive to copper contamination. These systems often rely on more sophisticated, electron-rich, and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. libretexts.org For a substrate like this compound, these conditions can be preferable to avoid potential side reactions.

A related transformation is the carbonylative Sonogashira coupling. In this variation, carbon monoxide is inserted into the palladium-carbon bond during the catalytic cycle. A notable development uses tert-butyl isocyanide as a "CO surrogate," which inserts into the Pd-C bond. organic-chemistry.orgnih.govresearchgate.net This forms an imidoyl-palladium intermediate, which then couples with the alkyne. The resulting alkynyl imine can be readily hydrolyzed to yield an alkynone, providing a versatile method for synthesizing complex ketones. organic-chemistry.orgnih.gov

Table 1: Key Features of Sonogashira Coupling Variants

| Feature | Traditional Sonogashira | Copper-Free Sonogashira | Carbonylative Sonogashira (with Isocyanide) |

|---|---|---|---|

| Catalyst System | Pd(0) complex, Cu(I) salt | Pd(0) complex with bulky/electron-rich ligands | Pd(0) complex, Isocyanide |

| Base | Amine (e.g., triethylamine, diisopropylamine) | Amine or inorganic base (e.g., Cs₂CO₃) | Inorganic base (e.g., Cs₂CO₃) |

| Coupling Partners | Terminal Alkyne, Aryl/Vinyl Halide | Terminal Alkyne, Aryl/Vinyl/Alkyl Halide | Terminal Alkyne, Aryl Halide, Isocyanide |

| Product | Conjugated Enyne or Arylalkyne | Conjugated Enyne or Arylalkyne | Alkynyl Imine (hydrolyzes to Alkynone) |

Suzuki and Stille Coupling Applications

The Suzuki-Miyaura coupling is one of the most versatile cross-coupling reactions, forming a C-C bond between an organoboron compound and an organic halide. organic-chemistry.org The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron reagent. organic-chemistry.org For an alkyl bromide like this compound, the reaction would involve coupling with an aryl-, vinyl-, or alkylboronic acid or ester.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. The base then activates the boronic acid, forming a more nucleophilic borate (B1201080) species. This borate undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. organic-chemistry.org The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, is often crucial for achieving high efficiency, especially with less reactive alkyl halides. researchgate.net These reactions can often be performed at room temperature. organic-chemistry.org

The Stille coupling offers a complementary method, utilizing organotin compounds (stannanes) as the organometallic partner. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step in Stille coupling does not require a base, which can be an advantage for substrates bearing base-sensitive functional groups. organic-chemistry.org However, the high toxicity of organotin reagents and byproducts has led to a preference for the Suzuki coupling in many applications. organic-chemistry.org

Kumada and Hiyama Cross-Coupling Methodologies

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction, employing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgrhhz.netnih.gov In the context of this compound, it would act as the electrophile, reacting with an aryl, vinyl, or alkyl Grignard reagent. The economic advantage of this method lies in the direct use of readily prepared Grignard reagents. organic-chemistry.org Nickel catalysts are often preferred for coupling alkyl halides. rhhz.netnih.gov Recent research has shown that even ligand-free nickel systems can effectively catalyze the coupling of Grignard reagents with aryl bromides, showcasing the robustness of this method. rhhz.netresearchgate.net A significant challenge in couplings with alkyl halides containing β-hydrogens is the potential for β-hydride elimination, an isomerization side reaction. However, careful selection of catalysts (e.g., Ni-based systems with N-heterocyclic carbene ligands) can minimize this issue. nih.gov

The Hiyama coupling utilizes organosilicon compounds, such as organo(trialkoxy)silanes, as the organometallic partner. organic-chemistry.orgmdpi.com A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent, more reactive silicate (B1173343) species. mdpi.comnih.gov The reaction proceeds via a standard palladium-catalyzed cycle. mdpi.com Hiyama couplings are valued for the low toxicity, stability, and ease of handling of organosilicon reagents. organic-chemistry.org The methodology has been successfully applied to the coupling of unactivated alkyl bromides at room temperature, demonstrating good functional group tolerance. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Alkyl Bromides

| Coupling Reaction | Organometallic Reagent | Catalyst | Activator/Base | Key Advantages |

|---|---|---|---|---|

| Suzuki | Organoboronic acid/ester | Palladium | Base (e.g., K₂CO₃, Cs₂CO₃) | Low toxicity, high stability of reagents. organic-chemistry.org |

| Stille | Organostannane | Palladium | None required | Tolerates base-sensitive groups. |

| Kumada | Grignard Reagent (Organomagnesium) | Nickel or Palladium | None required | Uses readily available, low-cost reagents. organic-chemistry.org |

| Hiyama | Organosilane | Palladium | Fluoride source (e.g., TBAF) | Low toxicity, high stability of reagents. organic-chemistry.orgmdpi.com |

Stereochemical Control and Asymmetric Synthesis Potential

While this compound itself is achiral, its derivatives can be involved in reactions where stereochemistry is a critical factor. The principles of asymmetric synthesis can be applied to transformations of this substrate to create chiral molecules with high enantiomeric or diastereomeric purity.

Chiral Auxiliaries and Catalysts in Derivatization

Asymmetric synthesis relies on introducing a source of chirality into the reaction to influence the stereochemical outcome. This can be achieved using either chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed. While not directly applicable to the existing this compound structure, if the molecule were modified (e.g., by introducing a hydroxyl group that is then esterified with a chiral acid), the auxiliary could direct subsequent reactions.

More commonly, chiral catalysts are used to create a chiral environment around the reacting centers. organic-chemistry.org In the context of cross-coupling reactions involving derivatives of this compound, a chiral ligand coordinated to the metal catalyst (e.g., palladium or nickel) can effectively control the stereoselectivity. For instance, in the asymmetric Hiyama cross-coupling of racemic α-bromo esters, a catalyst system composed of a nickel salt and a chiral diamine ligand was shown to produce α-aryl esters with high enantiomeric excess (ee). organic-chemistry.org The chiral ligand creates an asymmetric pocket around the nickel center, which preferentially reacts with one enantiomer of the racemic substrate. Similarly, enantioselective phase-transfer catalysis, using chiral quaternary ammonium salts, has been used to achieve asymmetric α-alkylation of malonate esters, demonstrating a powerful method for creating chiral quaternary carbon centers. nih.gov

Enantioselective and Diastereoselective Transformations

Enantioselective and diastereoselective reactions are crucial for the synthesis of complex, biologically active molecules. These transformations can be applied to derivatives of this compound.

An enantioselective transformation creates a chiral product from an achiral or racemic starting material, resulting in an excess of one enantiomer. A key example is a catalyst-controlled kinetic resolution. In this process, a chiral catalyst reacts at a faster rate with one enantiomer of a racemic starting material than the other. This allows for the separation of the unreacted, enantioenriched starting material and the enantioenriched product. This principle has been demonstrated in the nickel-catalyzed asymmetric Hiyama coupling of racemic α-bromo esters, which provides access to valuable enantioenriched α-aryl carboxylic acids. organic-chemistry.org The reaction tolerates a range of functional groups, including unactivated alkyl bromides, suggesting its potential applicability to related substrates. organic-chemistry.org

A diastereoselective transformation creates a specific diastereomer from a starting material that already contains one or more stereocenters. For example, the palladium-catalyzed Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes has been shown to proceed with excellent diastereoselectivity, yielding (E)-monofluoroalkenes. nih.gov This type of stereocontrol is vital when constructing molecules with multiple, well-defined stereocenters. The ability to control the geometry of a newly formed double bond or the configuration of a new stereocenter relative to an existing one is a cornerstone of modern organic synthesis.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tert-butyl 8-bromooctanoate, both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized to provide a detailed picture of the molecule's atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

Proton NMR spectroscopy of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicities) of these signals are indicative of the electronic environment and neighboring protons, respectively.

In a typical ¹H-NMR spectrum, the nine equivalent protons of the tert-butyl group appear as a sharp singlet peak around 1.45 ppm. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) resonate as a triplet at approximately 3.40 ppm due to coupling with the adjacent methylene group. The methylene protons alpha to the carbonyl group (-CH₂COO-) appear as a triplet around 2.21 ppm. The remaining methylene protons in the aliphatic chain produce a series of multiplets in the region of 1.30-1.87 ppm. bris.ac.uk

Detailed findings from academic literature report the following ¹H-NMR data for this compound:

¹H NMR (400 MHz, Chloroform-d) : δ 3.40 (t, J = 6.8 Hz, 2H), 2.21 (t, J = 7.2 Hz, 2H), 1.87 – 1.78 (m, 2H), 1.61 – 1.51 (m, 2H), 1.45 (s, 9H), 1.30 (m, 4H). bris.ac.uk

This data is crucial for confirming the successful synthesis of the ester and the presence of the terminal bromide.

Interactive Data Table: ¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 3.40 | Triplet (t) | 6.8 | 2H | -CH₂Br |

| 2.21 | Triplet (t) | 7.2 | 2H | -CH₂COO- |

| 1.87 - 1.78 | Multiplet (m) | - | 2H | -CH₂- |

| 1.61 - 1.51 | Multiplet (m) | - | 2H | -CH₂- |

| 1.45 | Singlet (s) | - | 9H | -C(CH₃)₃ |

| 1.30 | Multiplet (m) | - | 4H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Confirmation

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides definitive information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around 173.3 ppm. The quaternary carbon of the tert-butyl group and the carbon of the tert-butoxy (B1229062) group appear at approximately 80.1 ppm. The carbon atom attached to the bromine (-CH₂Br) is found at about 34.0 ppm. The remaining methylene carbons of the octanoate (B1194180) chain produce signals in the range of 25.1 to 35.6 ppm. bris.ac.uk

A research thesis provides the following detailed ¹³C-NMR data:

¹³C NMR (101 MHz, Chloroform-d) : δ 173.3, 80.1, 35.6, 34.0, 32.8, 29.0, 28.6, 28.2, 28.1, 25.1. bris.ac.uk

This spectral data confirms the presence of all twelve carbon atoms in their expected chemical environments.

Interactive Data Table: ¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.3 | C=O |

| 80.1 | -C(CH₃)₃ |

| 35.6 | -CH₂- |

| 34.0 | -CH₂Br |

| 32.8 | -CH₂- |

| 29.0 | -CH₂- |

| 28.6 | -CH₂- |

| 28.2 | -C(CH₃)₃ |

| 28.1 | -CH₂- |

| 25.1 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and electrospray ionization are commonly employed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is often used to confirm the successful synthesis of a target compound. rug.nl While a specific high-resolution mass spectrum for this compound is not widely published in general literature, it is a standard characterization method in synthetic chemistry research. rug.nl

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺). This method is frequently coupled with a mass analyzer to confirm the molecular weight of the compound. googleapis.comgoogleapis.com In the context of the synthesis and use of this compound, ESI-MS serves as a rapid and reliable tool to monitor reaction progress and verify the mass of the intended product. googleapis.comgoogleapis.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

In academic research, flash column chromatography is a commonly reported method for the purification of this compound. bris.ac.uk This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is a solvent system of a specific polarity. For this compound, a typical mobile phase involves a gradient of ethyl acetate (B1210297) in a non-polar solvent like pentane (B18724) or hexanes. For instance, purification has been achieved using a gradient of 3% to 8% diethyl ether in pentane or a fixed composition of 10% diethyl ether in pentane. bris.ac.uk The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). google.com

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. In academic research, HPLC is primarily used post-synthesis and purification to quantify the purity of the final product. A typical analysis involves injecting a solution of the compound onto a column packed with a stationary phase. For a moderately polar compound such as this compound, a reversed-phase column (e.g., C18) is commonly used.

The mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is pumped through the column. The components of the sample separate based on their differential partitioning between the mobile and stationary phases. The detector, often a UV detector, measures the absorbance of the eluting compounds. Since this compound lacks a strong chromophore, detection might be challenging at standard wavelengths, and a refractive index detector (RID) or derivatization might be considered for more sensitive analysis. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Alkyl Esters

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at low wavelength, e.g., 210 nm) or RID |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rf Comparison

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of organic reactions in real-time. When synthesizing or using this compound, TLC allows a chemist to observe the consumption of starting materials (e.g., 8-bromooctanoic acid) and the formation of the desired product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. As the eluent moves up the plate by capillary action, the components of the mixture separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and have lower Rf values. The spots are visualized, often using a UV lamp or by staining with a chemical agent like potassium permanganate.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, one would expect an Rf value higher than its carboxylic acid precursor due to the masking of the polar carboxyl group by the non-polar tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum provides a molecular fingerprint.

The key characteristic absorptions for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1745 cm⁻¹. The presence of the bulky tert-butyl group can influence this frequency. researchgate.net

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester group are usually found in the 1150-1250 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the octyl chain and tert-butyl group are observed as strong peaks in the 2850-3000 cm⁻¹ range. docbrown.info

C-Br Stretch: The vibration of the carbon-bromine bond appears in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹, though it can sometimes be weak or difficult to assign definitively. docbrown.info

The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the complete conversion of the starting carboxylic acid.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | ~1743 researchgate.net |

| Ester | C-O Stretch | 1150-1250 |

| Alkyl | C-H Stretch | 2850-2975 docbrown.info |

| Alkyl Halide | C-Br Stretch | 500-750 docbrown.info |

Applications in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The unique structure of tert-butyl 8-bromooctanoate, with two distinct reactive sites, allows for its use as a linker or building block in the synthesis of pharmacologically active molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions, while the alkyl bromide provides a site for nucleophilic substitution or other coupling reactions.

Precursor for Active Pharmaceutical Ingredients (APIs)

While this compound is commercially available and its structure is well-suited for the synthesis of complex organic molecules, a direct, documented role as a precursor for specific, named Active Pharmaceutical Ingredients (APIs) in publicly available literature is not readily found. However, its bifunctional nature, possessing both a protected carboxylic acid and a reactive alkyl bromide, makes it an ideal candidate for introducing an eight-carbon chain into a larger molecule, a common strategy in drug design and development. The synthesis of related compounds, such as ethyl 8-bromooctanoate, is documented in patents, highlighting the industrial relevance of this class of intermediates. google.com The tert-butyl ester, in particular, offers a different deprotection strategy compared to an ethyl ester, providing synthetic chemists with more flexibility in multi-step syntheses.

Synthesis of Cholecystokinin (B1591339) CCK-B Receptor Agonists

A notable application of this compound is in the synthesis of constrained cyclic pseudopeptide agonists for the cholecystokinin CCK-B receptor. In a study focused on designing new agonists, this compound was used as a starting material. The synthesis began with the preparation of this compound from 8-bromooctanoic acid. This intermediate was then used to alkylate the benzylidene derivative of glycine (B1666218) ethyl ester to introduce the eight-carbon chain that forms a key part of the final cyclic structure of the CCK-B receptor agonist. This research led to the development of potent and selective agonists with potential therapeutic applications.

| Intermediate | Precursor | Reaction | Product |

| This compound | 8-Bromooctanoic acid | Esterification | A key intermediate for agonist synthesis |

| 1-Methyl-(2R,S)-2-amino-9-(tert-butyloxycarbonyl)nonanoate | This compound and benzylidene derivative of glycine ethyl ester | Alkylation | A precursor to the final cyclic agonist |

Development of Histone Deacetylase Inhibitors (HDACIs)

Histone deacetylase inhibitors (HDACIs) are a class of compounds that interfere with the function of histone deacetylases and are being investigated as potential cancer therapeutics. The general structure of many HDACIs consists of a zinc-binding group, a linker, and a cap group. The linker region is often a flexible alkyl chain. While the synthesis of novel 8-substituted quinoline-2-carboxamide (B1208818) derivatives as potent HDAC inhibitors has been reported, the specific use of this compound as the linker in the synthesis of these or other HDACIs is not explicitly detailed in the available research. However, given its structure—an eight-carbon chain with a protected carboxylic acid—it represents a plausible building block for the linker portion of certain types of HDACIs.

Intermediates for Stilbene (B7821643) Derivatives in Neurological and Ocular Disorders Research

Stilbene derivatives are a class of compounds that have been investigated for their potential therapeutic effects in a variety of diseases, including neurological and ocular disorders. The synthesis of these derivatives often involves carbon-carbon bond-forming reactions to create the characteristic 1,2-diphenylethylene core structure. While various synthetic methods for stilbene derivatives have been described, including Wittig-type reactions and palladium-catalyzed cross-coupling reactions, the use of this compound as an intermediate in these syntheses is not documented in the reviewed literature. Its linear alkyl chain structure does not directly lend itself to the formation of the aromatic stilbene core, though it could potentially be used to append a functionalized side chain to a pre-formed stilbene scaffold.

Synthesis of Lysosome-targeting Chimeras

Lysosome-targeting chimeras (LYTACs) are a novel therapeutic modality designed to degrade extracellular and membrane-bound proteins. These bifunctional molecules typically consist of a ligand that binds to a cell-surface receptor that undergoes lysosomal trafficking, connected via a linker to a moiety that binds to the target protein. The nature of the linker can be critical for the efficacy of the LYTAC. While various types of linkers are employed in the synthesis of these complex molecules, including polyethylene (B3416737) glycol (PEG) chains and other flexible linkers, the specific incorporation of a this compound derived linker in the published literature on LYTAC synthesis has not been identified. nih.govresearchgate.net In principle, its bifunctional nature would allow for its attachment to both the targeting and binding moieties, but there is no direct evidence of its use in this application.

Utility in Polymer Science and Materials Chemistry

The presence of an alkyl bromide in this compound makes it a potential candidate for use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The process relies on the reversible activation of a dormant species (an alkyl halide) by a transition metal complex.

While no studies were found that specifically use this compound as an initiator, the use of other alkyl bromides, such as ethyl α-bromoisobutyrate, is well-established for the ATRP of various monomers, including tert-butyl acrylate (B77674). The general mechanism of ATRP involves the abstraction of the bromine atom from the initiator by a copper(I) complex, which generates a radical that can then initiate polymerization. The resulting polymer chain retains a bromine atom at its terminus, allowing for the synthesis of block copolymers or other complex architectures. Given this, this compound could theoretically initiate the polymerization of a monomer from its bromine-containing end, while the tert-butyl ester end could remain as a functional group on the polymer chain or be subsequently hydrolyzed to a carboxylic acid. This would allow for the creation of end-functionalized polymers.

| Component | Function | Example |

| Monomer | The building block of the polymer | Styrene, Methyl Methacrylate |

| Initiator | Starts the polymerization process | This compound (potential) |

| Catalyst | Forms the radical and deactivates it | Copper(I) bromide (CuBr) |

| Ligand | Solubilizes the metal salt and adjusts its reactivity | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Dissolves the reaction components | Toluene, Anisole |

Polymer Precursor Synthesis

The presence of a terminal alkyl bromide allows this compound to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The process involves the reversible activation of the dormant alkyl halide initiator by a transition metal catalyst, typically a copper complex, to generate a propagating radical.

In the context of polymer precursor synthesis, this compound can initiate the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates. cmu.eduwikipedia.org The resulting polymer chains will have a tert-butyl octanoate (B1194180) group at one end. This terminal ester group can be subsequently hydrolyzed to a carboxylic acid, providing a handle for further functionalization or for altering the polymer's properties, such as its solubility. For instance, the hydrolysis of a poly(tert-butyl acrylate) block to poly(acrylic acid) transforms a hydrophobic segment into a hydrophilic one, leading to the formation of amphiphilic block copolymers. cmu.eduresearchgate.net

The synthesis of poly(alkyl acrylate)-b-poly(acrylic acid) block copolymers often involves the polymerization of the alkyl acrylate block first, followed by the polymerization of the tert-butyl acrylate block. The final step is the hydrolysis of the tert-butyl ester groups to yield the amphiphilic block copolymer. researchgate.net

Incorporation into Functional Polymers for Specific Applications

The utility of this compound extends to the synthesis of functional polymers with tailored properties for specific applications. By incorporating this compound into a polymer structure, either as an initiator or as a side chain, it is possible to introduce a latent carboxylic acid functionality. This carboxylic acid can then be used to attach other molecules, such as drugs, imaging agents, or biomolecules, to the polymer backbone.

One area of application is in the development of drug delivery systems. The polymer can be designed to self-assemble into nanoparticles or micelles in an aqueous environment, encapsulating a therapeutic agent. The carboxylic acid groups on the surface of these nanostructures can be used to attach targeting ligands that direct the nanoparticles to specific cells or tissues in the body.

Furthermore, polymers functionalized with the octanoate chain can exhibit altered physical properties. For example, the incorporation of flexible side chains into rigid polymer backbones, such as those of poly(p-phenylene)s, can increase their solubility and processability, which is a significant challenge for this class of materials. Current time information in Houston, TX, US. While direct use of this compound in this specific context is not explicitly detailed in the provided literature, the principle of using alkyl side chains to enhance solubility is well-established.

Contribution to Natural Product Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound has proven to be a useful building block in this endeavor due to its bifunctional nature, which allows for the sequential introduction of different molecular fragments.

Building Block for Complex Natural Product Scaffolds

The carbon chain of this compound can be incorporated into the carbon skeleton of a natural product, with the bromine and ester functionalities serving as points for further elaboration. For example, in the synthesis of macrocyclic compounds, the octanoate chain can form a part of the macroring. A patent describes the use of this compound as a fragment in the preparation of macrocyclic inhibitors of peptidylarginine deiminases. google.com These complex molecules often feature large ring structures that are challenging to synthesize.

The synthesis of marine natural products, which often possess unique and complex architectures, can also benefit from the use of versatile building blocks like this compound. nih.govnih.govnih.gov While specific examples of its use in the total synthesis of marine natural products were not found in the provided search results, its structure is well-suited for the construction of the long alkyl chains often present in these molecules.

Synthetic Strategies for Artificial Amino Acid Residues

Artificial or non-proteinogenic amino acids are valuable components in the design of peptidomimetics and other biologically active molecules. The synthesis of these unnatural amino acids often requires the use of specialized building blocks. The tert-butyl ester group is a commonly used protecting group for the carboxylic acid functionality of amino acids during peptide synthesis due to its stability under various reaction conditions and its facile removal with acid. nii.ac.jp

While direct synthesis of artificial amino acids using this compound as a starting material is not explicitly detailed in the provided results, its structure lends itself to such applications. For instance, the bromine atom could be displaced by an azide, which can then be reduced to an amine. Subsequent manipulation of the carbon chain could lead to the formation of a variety of non-natural amino acid structures. General methods for the tert-butylation of free amino acids have been developed to produce the corresponding tert-butyl esters, highlighting the importance of this protecting group in amino acid chemistry. nii.ac.jp

Total Synthesis of Specific Natural Product Derivatives